What are the physical and chemical properties of Methyl 4-bromooxazole-2-carboxylate?
What are the physical and chemical properties of Methyl 4-bromooxazole-2-carboxylate?
An In-depth Technical Guide to the Properties and Applications of Methyl 4-bromooxazole-2-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Heterocyclic Building Block
Methyl 4-bromooxazole-2-carboxylate is a substituted five-membered heterocyclic compound belonging to the oxazole family. While seemingly a simple molecule, its true value lies in its carefully arranged functional groups, which make it a highly versatile and strategic building block in modern medicinal chemistry. The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active agents, prized for its metabolic stability and ability to participate in hydrogen bonding and pi-stacking interactions with biological targets.[1] The presence of a bromine atom at the 4-position and a methyl ester at the 2-position provides orthogonal chemical handles for selective modification, enabling the efficient construction of complex molecular architectures.
This guide offers a comprehensive overview of the known physical and chemical properties of Methyl 4-bromooxazole-2-carboxylate, delves into its expected spectroscopic signature, explores its reactivity and synthetic utility, and discusses its applications as a key intermediate in the pursuit of novel therapeutics.
Section 1: Core Molecular Attributes
The fundamental identity of a chemical compound is defined by its structure and associated identifiers. These data are critical for database searches, regulatory submissions, and accurate record-keeping.
| Attribute | Data | Source(s) |
| Compound Name | Methyl 4-bromooxazole-2-carboxylate | [2][3] |
| Synonym(s) | 4-Bromo-oxazole-2-carboxylic acid methyl ester | [2][3] |
| CAS Number | 1936295-52-1 | [2][3] |
| Molecular Formula | C₅H₄BrNO₃ | [2][3] |
| SMILES | COC(=O)C1=NC=C(Br)O1 | [2] |
| InChI Key | ZUNSDWRDJZZIOG-UHFFFAOYSA-N | [2] |
Section 2: Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems, which are foundational considerations for any experimental work.
| Property | Value | Source(s) |
| Molecular Weight | 206.00 g/mol | [2] |
| Physical Form | White Solid | [2] |
| Purity | Typically ≥95% | [2][4] |
| Density (Predicted) | 1.83±0.1 g/cm³ | N/A (Predicted) |
| Boiling Point (Predicted) | ~305.9±22.0 °C at 760 mmHg | N/A (Predicted) |
| Flash Point (Predicted) | ~138.8±22.3 °C | N/A (Predicted) |
| Solubility | No specific data available; expected to be soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). | N/A |
Section 3: Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized or purchased compound.[5][6] While specific experimental spectra for this compound are not publicly available, its structure allows for a robust prediction of its key spectroscopic features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms.
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C5-H Proton (Singlet, ~δ 8.0-8.5 ppm): The sole proton on the oxazole ring is at the 5-position. It is expected to appear as a sharp singlet significantly downfield. Its chemical shift is influenced by the electronegativity of the adjacent oxygen and nitrogen atoms and the overall aromaticity of the ring.
-
Methyl Ester Protons (-OCH₃) (Singlet, ~δ 3.9-4.1 ppm): The three protons of the methyl group on the ester will be equivalent, producing a sharp singlet. This region is characteristic of methyl esters.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy maps the carbon skeleton of the molecule.
-
Carbonyl Carbon (C=O) (~δ 158-162 ppm): The ester carbonyl carbon is typically found in this downfield region.[7]
-
C2 Carbon (~δ 140-145 ppm): The carbon atom at the 2-position is attached to the ester, nitrogen, and oxygen, leading to a downfield shift.
-
C5 Carbon (~δ 135-140 ppm): The carbon bearing the single ring proton.
-
C4 Carbon (~δ 115-120 ppm): The carbon atom bonded to the bromine. The "heavy atom" effect of bromine and its electronegativity will influence this shift.
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Methyl Carbon (-OCH₃) (~δ 52-55 ppm): The carbon of the methyl ester group appears in a typical upfield region for such functionalities.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[6]
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C=O Stretch (Ester): A strong, sharp absorption band is expected around 1725-1745 cm⁻¹ , which is characteristic of an α,β-unsaturated ester carbonyl group.
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C=N Stretch (Oxazole Ring): A medium to strong band is expected in the 1600-1650 cm⁻¹ region.
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C-O Stretch (Ester and Ring): Multiple strong bands will appear in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1150 cm⁻¹ (symmetric) regions, corresponding to the C-O bonds of the ester and the oxazole ring.
-
C-Br Stretch: A weak to medium absorption is expected in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹ .
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule.[6]
-
Molecular Ion Peak (M⁺): The spectrum should show a characteristic pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50). The expected peaks would be at m/z = 205 and m/z = 207 , with nearly equal intensity.
-
Key Fragmentation: A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da). Therefore, significant fragment ions might be observed at [M-31]⁺ (m/z 174/176) and [M-30]⁺ (m/z 175/177).
Section 4: Chemical Reactivity and Synthetic Utility
The synthetic power of Methyl 4-bromooxazole-2-carboxylate stems from its two distinct reactive sites, which can be addressed selectively.
-
The C4-Bromo Group: The bromine atom on the electron-rich oxazole ring is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at this position, including aryl, heteroaryl, alkyl, and vinyl groups. This reactivity is central to its use in creating molecular diversity.[1][8]
-
The C2-Methyl Ester Group: The ester is a classic carboxylic acid derivative. It is susceptible to nucleophilic acyl substitution, allowing for its conversion into amides, carboxylic acids (via hydrolysis), or even bulkier esters (via transesterification).[9] This functionality is often used to connect the oxazole core to other fragments or to modulate solubility and hydrogen bonding properties.
Workflow Example: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. The protocol below outlines a representative procedure for coupling an arylboronic acid to the oxazole core, a common step in drug discovery programs.
Objective: To synthesize Methyl 4-aryl-oxazole-2-carboxylate.
Methodology:
-
Reactor Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 4-bromooxazole-2-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Using a slight excess of the boronic acid drives the reaction to completion.
-
-
Solvent and Base Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane and water (e.g., 4:1 v/v). Add a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv).
-
Causality: The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid. The aqueous component helps to dissolve the inorganic base.
-
-
Reaction Execution: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality: The aqueous workup removes the inorganic base and salts. Brine wash helps to remove residual water from the organic phase.
-
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
-
Causality: Chromatography separates the desired product from unreacted starting materials, catalyst residues, and byproducts.
-
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Section 5: Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds form the backbone of a significant portion of pharmaceuticals on the market. The oxazole ring, in particular, is a bioisostere for ester and amide functionalities and is featured in compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][10][11]
Methyl 4-bromooxazole-2-carboxylate is an ideal starting point for Structure-Activity Relationship (SAR) studies. Its two functional handles allow for the systematic and independent modification of two different vectors around the central oxazole core.
-
R¹ Diversity (from Bromine): The C4 position can be decorated with various lipophilic or polar groups via cross-coupling to probe interactions with hydrophobic pockets or solvent-exposed regions of a biological target.
-
R² Diversity (from Ester): The C2 position can be converted into a library of amides to explore hydrogen bond donor/acceptor patterns, a critical aspect of drug-receptor interactions.
This dual-functional approach enables the rapid generation of a focused library of analogues from a single, advanced intermediate, accelerating the hit-to-lead optimization process in drug discovery.
Caption: Role as a dual-functional scaffold for library synthesis.
Section 6: Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 4-bromooxazole-2-carboxylate is not widely available, its structure as a halogenated organic ester necessitates prudent laboratory practices. It should be handled in accordance with good industrial hygiene and safety protocols.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[12][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes.[12] If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[13]
Always consult the supplier-specific SDS before use for detailed hazard information.
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